2,2,3-Trimethylbutanenitrile
Description
2,2,3-Trimethylbutanenitrile (C₇H₁₁N) is a branched aliphatic nitrile characterized by three methyl groups attached to the second and third carbon atoms of a butanenitrile backbone. This structural configuration imparts significant steric hindrance, influencing its reactivity and physical properties. Nitriles, in general, exhibit strong dipole-dipole interactions due to the polar C≡N group, leading to higher boiling points compared to hydrocarbons of similar molecular weight. While direct experimental data for this compound are sparse in the provided evidence, its properties can be inferred from analogous compounds and general principles of organic chemistry .
Properties
IUPAC Name |
2,2,3-trimethylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(2)7(3,4)5-8/h6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJGIODFNBVSRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylbutanenitrile can be synthesized through various methods. One common approach involves the reaction of 2,2,3-trimethylbutanol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding alkyl chloride. This intermediate is then treated with sodium cyanide (NaCN) in a nucleophilic substitution reaction to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium cyanide (NaCN) or other nucleophiles can be used in the presence of suitable solvents and catalysts.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
2,2,3-Trimethylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,3-trimethylbutanenitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can then participate in further biochemical pathways. The specific pathways and molecular targets depend on the context of its application, such as enzyme-catalyzed reactions in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds are structurally or functionally related to 2,2,3-trimethylbutanenitrile:
3,3-Dimethyl-2-phenylbutanenitrile (C₁₂H₁₅N)
- Structure : Features a phenyl group at the second carbon and two methyl groups at the third carbon.
- Key Differences : The phenyl group introduces aromaticity, increasing molecular weight (173.26 g/mol vs. 109.17 g/mol for this compound) and likely elevating boiling points due to π-π stacking interactions. The phenyl substituent may also enhance UV absorption, making it useful in photochemical applications .
2-Amino-2,3-dimethylbutanenitrile (C₆H₁₂N₂) Structure: Replaces one methyl group in this compound with an amino (-NH₂) group. Key Differences: The amino group introduces hydrogen-bonding capability, increasing solubility in polar solvents like water. However, steric hindrance from the remaining methyl groups may limit its reactivity in nucleophilic substitutions compared to less-branched nitriles .
2,2,3-Trimethylpentane (C₈H₁₈)
- Structure : A branched alkane lacking the nitrile group.
- Key Differences : The absence of a polar functional group results in significantly lower boiling points (e.g., ~125°C for 2,2,3-trimethylpentane vs. ~150°C estimated for this compound). This highlights the role of the nitrile group in enhancing intermolecular forces .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Interactions |
|---|---|---|---|---|---|
| This compound | C₇H₁₁N | 109.17 | ~150 (estimated) | Low in water | Dipole-dipole, steric hindrance |
| 3,3-Dimethyl-2-phenylbutanenitrile | C₁₂H₁₅N | 173.26 | ~250 (estimated) | Low in water | π-π stacking, dipole-dipole |
| 2-Amino-2,3-dimethylbutanenitrile | C₆H₁₂N₂ | 112.18 | ~200 (estimated) | Moderate in water | Hydrogen bonding |
| 2,2,3-Trimethylpentane | C₈H₁₈ | 114.23 | ~125 | Insoluble in water | van der Waals |
Notes:
- Boiling points are estimated based on molecular weight and functional group contributions.
Research Findings and Limitations
- Branching Effects : Increased branching in nitriles correlates with lower boiling points and reduced solubility due to decreased surface area for intermolecular interactions .
- Functional Group Impact : Nitriles generally exhibit higher thermal stability than amines or alcohols, but steric hindrance can negate this advantage in highly branched derivatives .
Biological Activity
2,2,3-Trimethylbutanenitrile, a nitrile compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The findings are supported by various studies and case analyses.
This compound is characterized by its molecular formula and a molecular weight of approximately 113.19 g/mol. It is a colorless liquid with a distinctive odor, commonly used in organic synthesis and as an intermediate in pharmaceutical applications.
Antimicrobial Activity
Recent studies have indicated that nitriles like this compound exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : Research has shown that certain nitriles can inhibit the growth of various bacterial strains. The mechanism often involves disrupting the bacterial cell wall synthesis or interfering with metabolic pathways.
- Fungal Activity : Nitriles have also demonstrated antifungal properties against pathogenic fungi, suggesting their potential use in treating fungal infections.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that this compound can induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : The proposed mechanisms include the modulation of signaling pathways related to cell cycle regulation and apoptosis.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various nitriles, including this compound against clinical isolates. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Mechanisms : A detailed investigation into the anticancer mechanisms revealed that this compound could upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
